molecular formula C10H12O2 B1293868 Methyl 4-methylphenylacetate CAS No. 23786-13-2

Methyl 4-methylphenylacetate

Cat. No.: B1293868
CAS No.: 23786-13-2
M. Wt: 164.2 g/mol
InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to almost colorless clear liquid . This compound is commonly used in various chemical applications due to its unique properties and reactivity.

Scientific Research Applications

Methyl 4-methylphenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research on drug development often involves this compound as a starting material or intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylphenylacetate can be synthesized through the esterification of p-tolylacetic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where p-tolylacetic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylphenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which Methyl 4-methylphenylacetate exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the ester group can be hydrolyzed to form the corresponding acid and alcohol. This hydrolysis reaction is often catalyzed by esterases or lipases .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Methyl salicylate
  • Ethyl p-tolylacetate

Uniqueness

Methyl 4-methylphenylacetate is unique due to its specific structural features, such as the presence of a methyl group on the aromatic ring, which influences its reactivity and physical properties. This makes it distinct from other similar esters and allows for specific applications in various fields .

Properties

IUPAC Name

methyl 2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAGWGNECLEVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178472
Record name Methyl p-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23786-13-2
Record name Benzeneacetic acid, 4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23786-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl p-tolylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl p-tolylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl p-tolylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL P-TOLYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AO74KS0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Rf=0.81 (toluene:ethyl acetate=2:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the manner described in Example 1, 70.5 g (0.5 mole) of p-methylbenzyl chloride and 135 g of a 24 wt-% sodium methylate solution in methanol, 5 g CoCl2. 6 H2O, 4 g manganese powder and 1 g sodium dithionite were reacted with CO. The reaction and the processing were performed as described in Example 1. 47.0 g of p-methylphenylacetic acid methyl ester (BP13 113°) (yield 57.2%) was isolated in a purity of 98%, plus 6.2 of p-methylphenylacetic acid (MP 89°-90°C, yield 8%).
Quantity
70.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
4 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

p-Tolylacetic acid (10 g) was dissolved in 30 ml of absolute methanol, followed by addition of 10% hydrogen chloride-methanol (10 ml), and stirred overnight at room temperature. The reaction solution was concentrated and dissolved in chloroform, followed by washing in saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, to distill off the solvent. Methyl p-tolylacetate (11 g) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A 500-mL round bottom flask, with stirrer bar, was charged with p-tolylacetic acid (10.0 g, 66.5 mmol) and methanol (240 mL). Concentrated sulfuric acid (0.1 mL) was added at room temperature. The resulting solution was stirred at 65° C. for 18 h. After this time, the mixture was concentrated in vacuo, and the residue was diluted with ethyl acetate (100 mL) and saturated sodium bicarbonate (50 mL). The organic layer was washed with saturated sodium chloride (2×20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound (11.8 g, 100%) as a colorless oil. MW=164.20. 1H NMR (CDCl3, 300 MHz) δ 7.20-7.10 (m, 4H), 3.68 (s, 3H), 3.59 (s, 2H), 2.33 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methylphenylacetate
Customer
Q & A

Q1: What is the role of methyl p-tolylacetate in the synthesis of incrustoporin?

A1: Methyl p-tolylacetate serves as a starting material in the synthesis of both enantiomers of incrustoporin []. Researchers used it alongside (S)-1,2-epoxybutane to create this antibiotic compound, which is naturally found in the fungus Incrustoporia carneola [].

Q2: Can methyl p-tolylacetate be used to generate carbenes?

A2: Yes, research indicates that methyl p-tolylacetate can react with p-ethyltoluene to produce p-tolylcarbene [, ]. While the exact mechanisms and conditions are not elaborated in the provided abstracts, this reaction highlights the potential of methyl p-tolylacetate as a precursor in carbene chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.